molecular formula C16H20N4O2S B2616678 (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 2034499-88-0

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone

Cat. No.: B2616678
CAS No.: 2034499-88-0
M. Wt: 332.42
InChI Key: HXLGZUKZNVSUDG-UHFFFAOYSA-N
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Description

The compound "(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone" features a hybrid structure combining a pyrazine ring substituted with a dimethylamino group, a pyrrolidine linker, and a 4-methylthiophen-2-yl methanone moiety.

Properties

IUPAC Name

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-11-6-13(23-10-11)16(21)20-5-4-12(9-20)22-15-8-17-7-14(18-15)19(2)3/h6-8,10,12H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLGZUKZNVSUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of structural elements, including a pyrazine ring, a pyrrolidine moiety, and a methylthio-substituted aromatic system, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula for this compound is C16H22N4O3C_{16}H_{22}N_{4}O_{3}, with a molecular weight of approximately 346.38 g/mol. The structural characteristics include:

  • Pyrazine Ring : A six-membered aromatic ring with nitrogen atoms that can participate in electron donation and acceptor interactions.
  • Pyrrolidine Ring : A five-membered saturated ring that may enhance lipophilicity and facilitate membrane permeability.
  • Methylthio Group : This substituent can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical pathways such as inflammation, cancer progression, and neuroprotection. The precise mechanism remains under investigation, but it is hypothesized to involve modulation of signaling pathways through enzyme inhibition or receptor antagonism.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone have shown inhibitory effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). Studies suggest that these compounds can induce apoptosis and enhance the efficacy of conventional chemotherapeutics like doxorubicin through synergistic effects .

Anti-inflammatory Properties

Compounds containing pyrazine and pyrrolidine structures have been reported to possess anti-inflammatory effects. These activities are often linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. The dimethylamino group may also contribute to the modulation of inflammatory responses by interacting with specific signaling pathways .

Neuroprotective Effects

The neuroprotective potential of similar compounds has been explored in various studies. The ability of (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone to cross the blood-brain barrier could enable it to exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines. The results demonstrated that certain derivatives exhibited higher cytotoxicity compared to standard treatments. Specifically, the combination of these compounds with doxorubicin resulted in enhanced cell death rates in MDA-MB-231 cells, suggesting potential for combinatorial therapies .

Case Study 2: Anti-inflammatory Activity

Another research focused on the synthesis and evaluation of pyrazole derivatives for anti-inflammatory activity. The study found that specific substitutions on the pyrazole ring led to significant reductions in inflammatory markers in vitro, indicating that structural modifications can enhance therapeutic efficacy against inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityCompound ClassMechanismReferences
AntitumorPyrazole DerivativesInduction of apoptosis; Synergistic effects with doxorubicin
Anti-inflammatoryPyrazole DerivativesInhibition of COX/LOX enzymes; Cytokine modulation
NeuroprotectivePyrazole DerivativesReduction of oxidative stress; Inhibition of neuroinflammation

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a pharmacologically active agent. Research indicates its efficacy in the treatment of neurological disorders due to its interaction with neurotransmitter receptors and enzymes. Studies have shown that it may act as an inhibitor of certain phospholipase enzymes, modulating lipid signaling pathways in the body .

Biological Studies

In biological research, this compound is utilized in biochemical assays to study enzyme interactions and receptor binding. Its ability to influence signaling pathways related to neurotransmission and cellular metabolism makes it valuable for investigating various physiological processes .

Materials Science

The compound is also investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties. The structural characteristics allow for the development of materials that could be applied in advanced electronic devices .

Industrial Applications

In the industrial sector, the compound has potential applications in the development of agrochemicals and specialty chemicals. Its unique chemical properties may lead to the creation of new products that enhance agricultural productivity or offer innovative solutions in chemical manufacturing .

Case Studies

  • Neurological Disorders : A study highlighted the compound's potential as a treatment option for conditions like Alzheimer's disease by demonstrating its ability to inhibit certain enzyme activities associated with neurodegeneration .
  • Biochemical Assays : In research focused on receptor binding, the compound was shown to significantly alter enzyme kinetics, suggesting its role as a modulator in biochemical pathways related to metabolism .
  • Material Development : Research into novel materials has revealed that derivatives of this compound exhibit promising electronic properties, making them suitable candidates for applications in organic electronics and photonics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazine/Pyrimidine Cores

The target compound’s pyrazine core distinguishes it from pyrimidine-based analogs, such as those in and , which feature pyrazolo[3,4-d]pyrimidin-4-one scaffolds. For example, Example 62 () includes a pyrazolo[3,4-d]pyrimidin-4-one core linked to a methylthiophen-2-yl group via an ethyl spacer.

Substituent Effects: Thiophene and Alkyl/Aryl Groups

  • Thiophene Substitution : The 4-methylthiophen-2-yl group in the target compound contrasts with the 5-methylthiophen-2-yl substituent in ’s pyrazolo[3,4-b]pyridine derivative. Methyl substitution at the 4-position (vs. 5-position) may reduce steric hindrance, enhancing conformational flexibility .
  • Pyrrolidine vs. Piperazine Linkers : Compared to ’s piperazine-linked thiophene derivatives (e.g., compound 21), the pyrrolidine linker in the target compound introduces a smaller, more rigid spacer, which could influence bioavailability or target engagement .

Physicochemical Properties

Limited data are available for direct comparisons, but Example 62 () reports a melting point of 227–230°C and a molecular mass of 560.2 g/mol.

Data Table: Key Comparisons

Compound Core Structure Key Substituents Synthetic Method Notable Properties Reference
Target Compound Pyrazine-pyrrolidine-thiophene 6-(Dimethylamino)pyrazin-2-yl, 4-methylthiophen-2-yl Not specified Hypothesized enhanced solubility -
Example 62 () Pyrazolo[3,4-d]pyrimidin-4-one Methylthiophen-2-yl, fluorophenyl Suzuki coupling MP: 227–230°C; Mass: 560.2
Compound 21 () Piperazine-thiophene Trifluoromethylphenyl Alkylation/condensation Arylpiperazine scaffold
Pyrazoline derivative () Pyrazoline 4-Nitrophenyl, thienyl Reflux condensation Studied via X-ray/DFT

Research Findings and Implications

  • Electronic Effects: The dimethylamino group on pyrazine could enhance electron-donating capacity compared to nitro-substituted pyrazolines in , impacting charge-transfer properties in materials applications .
  • Synthetic Feasibility : While direct routes are undocumented, methodologies from (e.g., boronic acid coupling) could guide the synthesis of analogous thiophene-containing derivatives .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : Identify pyrrolidine protons (δ 3.0–4.0 ppm), pyrazine aromatic signals (δ 8.0–8.5 ppm), and thiophene protons (δ 6.5–7.5 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O, δ ~170 ppm) and pyrazine quaternary carbons .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₁₉H₂₂N₄O₂S) with <2 ppm error .

Q. Advanced Techniques

  • X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring and confirm spatial arrangement of substituents (if crystalline material is obtainable) .
  • IR Spectroscopy : Detect carbonyl stretching (1650–1750 cm⁻¹) and amine/pyrazine vibrations .

What contradictions exist in reported biological activities of structurally analogous compounds, and how can they be addressed experimentally?

Advanced Research Focus
Analogous compounds (e.g., pyrazolo-pyrimidines, thiophene derivatives) show conflicting data in antimicrobial vs. anticancer assays due to:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains .
  • Solubility Issues : Poor aqueous solubility may lead to false negatives in in vitro models .

Q. Methodological Solutions

Standardized Protocols : Use established cell lines (e.g., NCI-60 panel) and replicate conditions across labs .

Prodrug Strategies : Modify the methanone group with ester or phosphate moieties to enhance bioavailability .

Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons with positive controls (e.g., doxorubicin for cytotoxicity) .

How can computational modeling guide the design of derivatives for improved target binding?

Q. Advanced Research Focus

  • Molecular Docking : Screen against kinases (e.g., EGFR, CDK2) using PyMOL or AutoDock to predict binding affinities .
  • QSAR Studies : Correlate substituent effects (e.g., dimethylamino vs. methoxy groups) with activity trends .

Q. Key Findings from Analogs

  • Pyrazine Oxygen as H-Bond Acceptor : Critical for interactions with kinase ATP-binding pockets .
  • Thiophene Methyl Group : Enhances lipophilicity and membrane permeability .

What in vitro and in vivo models are suitable for evaluating pharmacokinetic (PK) properties?

Q. Basic Research Focus

  • In Vitro :
    • Microsomal Stability : Assess hepatic metabolism using rat liver microsomes .
    • Caco-2 Permeability : Predict intestinal absorption .
  • In Vivo :
    • Rodent PK Studies : Measure plasma half-life (t₁/₂) and bioavailability via IV/oral dosing .

Q. Advanced Considerations

  • Metabolite Identification : Use LC-MS/MS to detect oxidation products (e.g., pyrazine N-oxide) .
  • Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs .

How can structural modifications enhance selectivity for specific biological targets?

Q. Advanced Research Focus

  • Pyrazine Substituents : Replace dimethylamino with bulkier groups (e.g., piperazinyl) to reduce off-target kinase binding .
  • Pyrrolidine Ring Modifications : Introduce chirality (R/S configuration) to improve enantioselective interactions .

Q. Case Study from Analogs

  • Thiophene-to-Furan Replacement : Reduces cytotoxicity while retaining anti-inflammatory activity .

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